molecular formula C9H11NO4 B2432945 3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid CAS No. 63945-03-9

3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid

Cat. No. B2432945
CAS RN: 63945-03-9
M. Wt: 197.19
InChI Key: FBYUKWLOYLEBCO-UHFFFAOYSA-N
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Description

“3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid” is a chemical compound with the molecular formula C14H15N3O7 . It has a molecular weight of 337.28 g/mol .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string for the compound is InChI=1S/C14H15N3O7/c18-9(6-8-16-10(19)1-2-11(16)20)15-7-5-14(23)24-17-12(21)3-4-13(17)22/h1-2H,3-8H2,(H,15,18) . The Canonical SMILES representation is C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CCN2C(=O)C=CC2=O .


Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7. It has a Rotatable Bond Count of 8. The Topological Polar Surface Area is 130 Ų. The compound has a complexity of 606 .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Formation of Reaction Products

    The compound can react with amino acids such as beta-alanine and glycine to form new products, demonstrating potential in vitro reactivity and suggesting possibilities for chemical synthesis (Pei et al., 2007).

  • Photochromic Properties

    Derivatives of this compound, synthesized through reactions with aminoacetaldehyde dimethylacetal, have shown photochromic properties in solutions, indicating potential applications in materials science and molecular engineering (М. Y. Belikov, 2018).

  • Michael Addition Reactions

    The compound is involved in Michael addition reactions, a crucial type of chemical reaction in organic synthesis. This illustrates its reactivity and potential use in the synthesis of complex organic compounds (D. Cheng, T. L. Bowman, E. Legoff, 1976).

  • Three-Component Reactions

    Involvement in three-component reactions with acetone and p-toluidine, producing esters of carboxylic acids, highlights its versatility in synthesizing complex molecules (P. Mukovoz et al., 2015).

Biological Applications

  • Anticonvulsant and Antinociceptive Activity

    Derivatives of this compound have been synthesized and evaluated for potential anticonvulsant and antinociceptive activities, indicating possible use in medicinal chemistry (K. Kamiński et al., 2016).

  • Antifungal Activity

    Isolation and identification of a dihydropyrrole derivative from Datura metel L. and its subsequent evaluation against various fungal species suggest potential application in developing new antimycotic drugs (R. Dabur et al., 2005).

  • Caspase-3 Inhibitory Activity

    Novel derivatives of this compound have shown potent inhibitory activity against caspase-3, an enzyme involved in apoptosis, indicating potential in drug discovery for diseases related to cell death (Dmitri V Kravchenko et al., 2005).

  • GABA Receptor Interaction

    Some derivatives have been studied for their ability to displace radiolabeled GABA from specific binding sites, suggesting a role in neurological research (M. Varasi et al., 1987).

Material Science and Engineering

  • Organotin(IV) Complexes

    This compound has been used to synthesize complexes with various organotin compounds, which were characterized and evaluated for their toxicity against bacteria and fungi. This highlights potential applications in material science and bioengineering (K. Shahid et al., 2005).

  • Crystal Structure Studies

    The compound's derivatives have been characterized by X-ray diffraction, contributing to the understanding of molecular structures and interactions, useful in materials science and molecular design (D. Duchamp et al., 1983).

properties

IUPAC Name

3-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-5-6(2)9(14)10(8(5)13)4-3-7(11)12/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYUKWLOYLEBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C1=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid

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